Cas no 1396813-66-3 (N'-(2H-1,3-benzodioxol-5-yl)methyl-N-2-hydroxy-2-methyl-4-(methylsulfanyl)butylethanediamide)

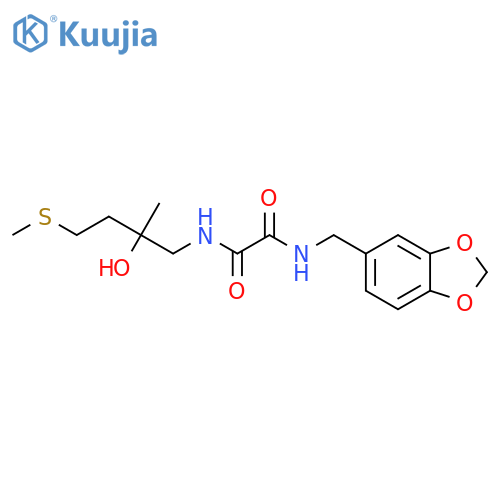

1396813-66-3 structure

商品名:N'-(2H-1,3-benzodioxol-5-yl)methyl-N-2-hydroxy-2-methyl-4-(methylsulfanyl)butylethanediamide

N'-(2H-1,3-benzodioxol-5-yl)methyl-N-2-hydroxy-2-methyl-4-(methylsulfanyl)butylethanediamide 化学的及び物理的性質

名前と識別子

-

- N'-(2H-1,3-benzodioxol-5-yl)methyl-N-2-hydroxy-2-methyl-4-(methylsulfanyl)butylethanediamide

- N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide

- F6186-1394

- 1396813-66-3

- N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)oxamide

- VU0535049-1

- N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide

- AKOS024536202

-

- インチ: 1S/C16H22N2O5S/c1-16(21,5-6-24-2)9-18-15(20)14(19)17-8-11-3-4-12-13(7-11)23-10-22-12/h3-4,7,21H,5-6,8-10H2,1-2H3,(H,17,19)(H,18,20)

- InChIKey: NNEJTRAOIVSYRN-UHFFFAOYSA-N

- ほほえんだ: S(C)CCC(C)(CNC(C(NCC1=CC=C2C(=C1)OCO2)=O)=O)O

計算された属性

- せいみつぶんしりょう: 354.12494298g/mol

- どういたいしつりょう: 354.12494298g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 24

- 回転可能化学結合数: 7

- 複雑さ: 450

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 122Ų

N'-(2H-1,3-benzodioxol-5-yl)methyl-N-2-hydroxy-2-methyl-4-(methylsulfanyl)butylethanediamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6186-1394-10mg |

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide |

1396813-66-3 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6186-1394-75mg |

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide |

1396813-66-3 | 75mg |

$208.0 | 2023-09-09 | ||

| Life Chemicals | F6186-1394-20mg |

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide |

1396813-66-3 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6186-1394-40mg |

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide |

1396813-66-3 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F6186-1394-20μmol |

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide |

1396813-66-3 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6186-1394-15mg |

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide |

1396813-66-3 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6186-1394-10μmol |

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide |

1396813-66-3 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6186-1394-1mg |

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide |

1396813-66-3 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6186-1394-4mg |

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide |

1396813-66-3 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6186-1394-25mg |

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide |

1396813-66-3 | 25mg |

$109.0 | 2023-09-09 |

N'-(2H-1,3-benzodioxol-5-yl)methyl-N-2-hydroxy-2-methyl-4-(methylsulfanyl)butylethanediamide 関連文献

-

1. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

-

Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229

-

Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165

-

Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

1396813-66-3 (N'-(2H-1,3-benzodioxol-5-yl)methyl-N-2-hydroxy-2-methyl-4-(methylsulfanyl)butylethanediamide) 関連製品

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量